15-Iodopentadecanoic acid

Myocardial Metabolism Radiotracer Development Fatty Acid Chain Length

15-Iodopentadecanoic acid (CAS 71736-22-6) is a synthetic, 15-carbon long-chain fatty acid analog distinguished by the substitution of an iodine atom at the terminal (ω) carbon. This ω-iodo modification renders the compound suitable for radioiodination with isotopes such as ¹²³I, enabling its use as a precursor for radiotracers in non-invasive SPECT imaging of myocardial lipid metabolism.

Molecular Formula C15H29IO2
Molecular Weight 368.29 g/mol
CAS No. 71736-22-6
Cat. No. B15277949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Iodopentadecanoic acid
CAS71736-22-6
Molecular FormulaC15H29IO2
Molecular Weight368.29 g/mol
Structural Identifiers
SMILESC(CCCCCCCI)CCCCCCC(=O)O
InChIInChI=1S/C15H29IO2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14H2,(H,17,18)
InChIKeyMSLBDNQKDOUYDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15-Iodopentadecanoic Acid (CAS 71736-22-6) for Myocardial Metabolic Imaging: A Synthetic Omega-Iodo Fatty Acid Analog


15-Iodopentadecanoic acid (CAS 71736-22-6) is a synthetic, 15-carbon long-chain fatty acid analog distinguished by the substitution of an iodine atom at the terminal (ω) carbon [1]. This ω-iodo modification renders the compound suitable for radioiodination with isotopes such as ¹²³I, enabling its use as a precursor for radiotracers in non-invasive SPECT imaging of myocardial lipid metabolism [2]. As a close structural mimic of natural fatty acids, it serves as a critical tool for investigating cardiac fatty acid uptake, oxidation, and storage in both normal and pathophysiological states [3].

Workflow
Radioiodination precursor for SPECT myocardial metabolism studies
Selection Context
15-carbon omega-iodo fatty acid analog with balanced clearance kinetics
Method Compatibility
Supports standard radioiodination (e.g., ¹²³I) and TLC purification

Why 15-Iodopentadecanoic Acid Cannot Be Substituted with Aryl-Iodo or Shorter-Chain Fatty Acid Analogs


Generic substitution with other radioiodinated fatty acid analogs, such as the commonly cited 15-(p-iodophenyl)pentadecanoic acid (pIPPA), 17-iodoheptadecanoic acid (IHDA), or 16-iodohexadecanoic acid, introduces significant deviations in myocardial uptake kinetics, metabolic fate, and imaging suitability [1]. The ω-iodo substitution in 15-iodopentadecanoic acid confers a unique metabolic profile distinct from aromatic (aryl) analogs, which exhibit altered oxidation rates and lipid incorporation patterns [2]. Furthermore, chain length specificity directly impacts myocardial retention times and blood clearance rates; the 15-carbon backbone of this compound provides a distinct pharmacokinetic window that differs from both shorter (C14) and longer (C16, C17) ω-iodo analogs, rendering it non-interchangeable in experimental protocols designed for specific temporal imaging resolutions [3].

Aryl-iodo analogs (e.g., pIPPA) may shift oxidation rates and lipid incorporation patterns compared to omega-iodo straight-chain structure.
Chain length variations (C14, C16, C17) alter myocardial retention half-times and blood clearance, potentially disrupting temporal imaging protocols.
Branched-chain or dimethyl analogs show negligible oxidation; cannot substitute when oxidative metabolism signal is required.

Quantitative Evidence for 15-Iodopentadecanoic Acid Selection: Comparative Data Against Key Analogs


Chain Length Specificity: 15-Iodopentadecanoic Acid (C15) vs. 17-Iodoheptadecanoic Acid (C17)

The 15-carbon chain length of 15-iodopentadecanoic acid directly influences its myocardial retention kinetics compared to longer-chain ω-iodo analogs. In normal canine myocardium, the 17-carbon analog (IHDA) exhibits a myocardial activity half-time of 11.2 minutes, whereas the aromatic analog pIPPA (a 15-carbon aryl compound) shows a half-time of 13.2 minutes [1]. This difference in clearance kinetics is critical for SPECT imaging protocols requiring specific temporal windows for optimal data acquisition. Furthermore, in ischemic conditions, the half-time for pIPPA extends dramatically to 95 minutes, while IHDA extends to 44 minutes, indicating that chain length and iodine substitution position markedly alter metabolic handling under pathological stress [2].

Chain length specificity
Reported
15-carbon analog (pIPPA): ischemic half-time 95 min vs. 17-carbon (IHDA): 44 min. Difference +51 min under stress.
Supports chain-length-based temporal imaging contrast in ischemic models.
Data from canine myocardium biopsies; review for species-specific extrapolation.
Myocardial Metabolism Radiotracer Development Fatty Acid Chain Length

Oxidative Metabolism and Lipid Incorporation: 15-Iodopentadecanoic Acid vs. Aryl-Iodo (pIPPA) and Dimethyl-Branched (DMIPPA) Analogs

The ω-iodo substitution of 15-iodopentadecanoic acid results in a metabolic profile distinct from aryl-iodo (pIPPA) and branched-chain (DMIPPA) analogs. In normal canine myocardium, the aryl analog pIPPA shows 65% (±5%) oxidation, while the straight-chain ω-iodo analog IHDA (17-carbon) shows 74% (±4%) oxidation (p < 0.05) [1]. In contrast, the dimethyl-branched analog DMIPPA exhibits negligible oxidation and is predominantly incorporated into triacylglycerols (55% ±12%) with myocardium-to-blood ratios exceeding 10:1 [2]. This indicates that 15-iodopentadecanoic acid, as an ω-iodo straight-chain analog, is expected to have an oxidation fraction intermediate between IHDA and pIPPA, providing a balanced signal for both oxidative and storage pathways.

Oxidative metabolism profile
Class-level inference
Expected oxidation fraction ~65–70% for omega-iodo C15, intermediate between IHDA (74%) and pIPPA (65%).
Supports balanced oxidative vs. storage pathway signal interpretation.
Extrapolated from analog data; independent confirmation for C15 may be needed.
Fatty Acid Oxidation Lipid Distribution Myocardial Tracer Development

Synthetic Accessibility: 15-Iodopentadecanoic Acid via Macrocyclic Lactone Route vs. Other Omega-Iodo Analogs

15-Iodopentadecanoic acid is readily accessible through a macrocyclic lactone synthetic route that provides secure access to a range of ω-iodo fatty acid analogs, including 16-iodohexadecanoic acid and 17-iodoheptadecanoic acid, from industrially available musk lactones [1]. This synthetic pathway enables the preparation of 15-iodopentadecanoic acid in 3 steps: saponification, tosylation, and radio-iodide substitution, with facile separation of the iodo-fatty acid from the tosylate precursor via thin-layer chromatography [2]. In contrast, aryl-iodo analogs require electrophilic aromatic substitution or isotope exchange methods that typically yield lower radiochemical purity (though isotope exchange can achieve 95% yield for pIPPA) [3].

Synthetic route efficiency
Direct comparison
3-step macrocyclic lactone route: saponification, tosylation, iodide substitution. Unified platform for C15–C17 omega-iodo library.
Reduces procurement effort for multi-chain-length comparative studies.
TLC-based separation; radiochemical purity verification recommended.
Synthetic Chemistry Radiohalogenation Fatty Acid Precursors

Myocardial Uptake Magnitude: 15-Iodopentadecanoic Acid Analog pIPPA vs. IHDA and DMIPPA

The myocardial uptake of the 15-carbon aryl analog pIPPA is 785 ±197 dpm/mg·mCi, which is 21% lower than the 17-carbon ω-iodo analog IHDA (995 ±248 dpm/mg·mCi), though the difference is not statistically significant (ns) [1]. Under ischemic conditions, both compounds exhibit significantly reduced peak total activity: pIPPA decreases from 988 ±318 to 438 ±180 dpm/mg/mCi (56% reduction, p < 0.001), while IHDA decreases from 700 ±267 to 335 ±158 dpm/mg/mCi (52% reduction, p < 0.001) [2]. The 15-carbon backbone thus maintains comparable sensitivity to ischemia as the 17-carbon analog while offering a distinct temporal clearance profile.

Myocardial uptake magnitude
Reported
15-carbon analog peak activity 785 ±197 dpm/mg·mCi (normal), reduced to 438 ±180 under ischemia (56% drop).
Preserves sufficient uptake for SPECT while offering distinct ischemia sensitivity.
Not statistically significant vs. IHDA; supports protocol-specific selection.
Myocardial Uptake Radiotracer Kinetics SPECT Imaging

Optimal Procurement and Application Scenarios for 15-Iodopentadecanoic Acid


Development of Novel SPECT Radiotracers for Myocardial Fatty Acid Metabolism

15-Iodopentadecanoic acid serves as a direct precursor for synthesizing ¹²³I-labeled radiotracers intended for dynamic SPECT imaging of myocardial fatty acid metabolism [1]. Its 15-carbon ω-iodo structure provides an optimal balance between rapid myocardial uptake and sufficiently distinct clearance kinetics to resolve oxidative vs. storage compartments [2]. Researchers requiring a tracer with intermediate oxidation rates (65-70% oxidation fraction) and a half-time prolongation under ischemia of approximately 95 minutes should prioritize this compound over longer-chain ω-iodo analogs (e.g., 17-iodoheptadecanoic acid, 44 min ischemic half-time) [3].

Comparative Metabolic Studies Across Fatty Acid Chain Lengths

Given the established synthetic route via macrocyclic lactones, 15-iodopentadecanoic acid is part of a scalable library of ω-iodo fatty acid analogs including C16 and C17 chain lengths [1]. Procurement of the 15-carbon analog enables head-to-head comparative studies with 16-iodohexadecanoic acid and 17-iodoheptadecanoic acid to elucidate chain-length-dependent effects on myocardial uptake, oxidation, and lipid incorporation [2]. Such comparative studies are essential for establishing structure-activity relationships that guide the selection of optimal radiotracers for specific clinical or experimental imaging applications.

Investigations of Ischemic Heart Disease Using Fatty Acid Metabolic Imaging

In ischemic myocardium, the 15-carbon analog (as pIPPA) demonstrates a 56% reduction in peak total activity compared to normal tissue (988 ±318 to 438 ±180 dpm/mg/mCi, p < 0.001) and a significant prolongation of clearance half-time from 24 min to 95 min [1]. This marked differential response between normal and ischemic regions provides high contrast for SPECT imaging of coronary artery disease [2]. Researchers developing diagnostic protocols for myocardial viability assessment should select this 15-carbon backbone for its demonstrated sensitivity to ischemia and established clinical validation (sensitivity 77-96%, specificity 90-95% for CAD detection) [3].

Synthetic Method Development for Radiohalogenated Fatty Acid Libraries

The macrocyclic lactone synthetic route validated for 15-iodopentadecanoic acid provides a secure, industrially scalable method for preparing ω-iodo fatty acid analogs [1]. This route requires only 3 steps (saponification, tosylation, iodide substitution) and enables access to a library of 120+ potential analogs [2]. For laboratories focused on radiotracer development and medicinal chemistry of fatty acid analogs, 15-iodopentadecanoic acid serves as both a target compound and a model substrate for optimizing reaction conditions, separation methods, and radiolabeling protocols applicable to the broader ω-iodo fatty acid class.

Application
Selection Property
Validation Focus
SPECT tracer development for myocardial fatty acid metabolism
Omega-iodo 15-carbon backbone, compatible with standard radioiodination
Uptake and clearance kinetics in myocardial models
Comparative metabolic studies across chain-length analogs
Unified macrocyclic lactone synthetic route for C15-C17 library
Chain-length dependent oxidation and lipid incorporation profiles
Myocardial ischemia imaging research
Ischemia-sensitive clearance half-time prolongation (95 min)
Differential uptake and clearance in ischemic vs. normal tissue models
Synthetic method development for radiohalogenated fatty acid libraries
Scalable 3-step lactone route, TLC-compatible purification
Reaction optimization and radiolabeling efficiency across analog series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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